molecular formula C15H10Cl2N2O2 B026218 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid CAS No. 82626-74-2

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid

Cat. No.: B026218
CAS No.: 82626-74-2
M. Wt: 321.2 g/mol
InChI Key: IMKILIAPBKFUTO-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid is a heterocyclic compound that features both imidazo[1,2-a]pyridine and acetic acid moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of chlorine atoms and the imidazo[1,2-a]pyridine scaffold contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This step often involves the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of 4-chlorophenyl is coupled with the imidazo[1,2-a]pyridine core using a palladium catalyst.

    Acetic Acid Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine core or the chlorophenyl group, potentially leading to dechlorinated or hydrogenated products.

    Substitution: The chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the chlorine can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiourea, or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dechlorinated or hydrogenated derivatives. Substitution reactions can result in a variety of functionalized imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

    DNA Intercalation: The planar structure of the imidazo[1,2-a]pyridine core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid: Lacks the chlorine atom at the 6-position, which may affect its chemical reactivity and biological activity.

    6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid: Substitution of chlorine with bromine can lead to different reactivity and potentially different biological effects.

    6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-acetic acid: Lacks the 4-chlorophenyl group, which may alter its interaction with biological targets.

Uniqueness

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid is unique due to the presence of both chlorine atoms and the imidazo[1,2-a]pyridine scaffold. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-3-1-9(2-4-10)15-12(7-14(20)21)19-8-11(17)5-6-13(19)18-15/h1-6,8H,7H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKILIAPBKFUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517247
Record name [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82626-74-2
Record name 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82626-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid
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6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid
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6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid
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6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid
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6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid
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